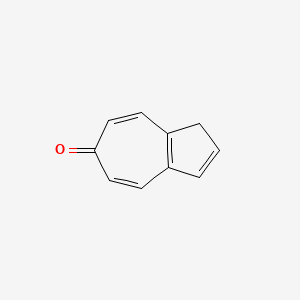
Azulen-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulen-6(1H)-one is a heterocyclic compound with a unique structure that features a seven-membered ring fused to a five-membered ring This compound is part of the azulene family, known for their deep blue color and aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azulen-6(1H)-one can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which utilizes organotin reagents of azulenes . This method provides easy access to poly(azulen-6-yl)benzene derivatives . Another method involves the migratory rearrangement of spirocycles, which leads to the construction of structurally rigid Azulen-6(1H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: Azulen-6(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Stille cross-coupling reaction employs organotin reagents , while other reactions may use different catalysts and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Stille cross-coupling reaction produces poly(azulen-6-yl)benzene derivatives , while other reactions may yield different substituted azulene compounds.
Wissenschaftliche Forschungsanwendungen
Azulen-6(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its unique structure and reactivity make it a valuable tool for studying biochemical pathways and interactions. In medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activity . Additionally, in industry, this compound is used in the development of advanced materials and dyes .
Wirkmechanismus
The mechanism of action of Azulen-6(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Azulen-6(1H)-one include other azulene derivatives such as azulen-2-ylmethylene(triphenyl)phosphorane and 1H,2H,3H-cyclopenta[a]azulen-6-ylmethane .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its seven-membered ring fused to a five-membered ring provides unique chemical properties that differentiate it from other azulene derivatives. This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63752-83-0 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1H-azulen-6-one |
InChI |
InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-2,4-7H,3H2 |
InChI-Schlüssel |
XSMSTQSVQQXTED-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
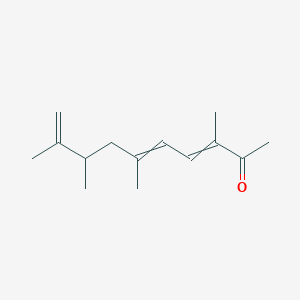
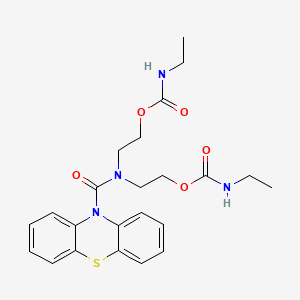
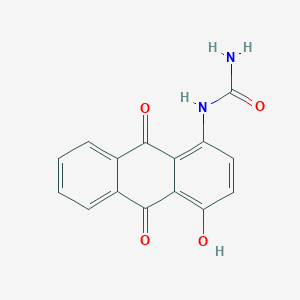
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
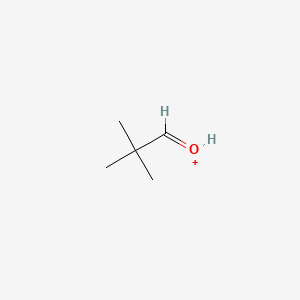
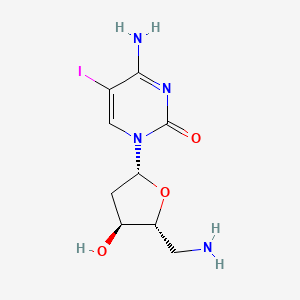
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

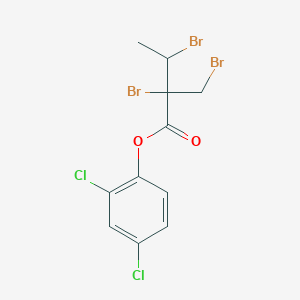
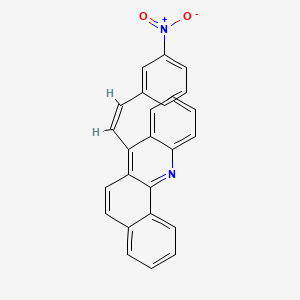

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
